molecular formula C20H30N4O7 B2734373 Boc-L-Tyr(PEG(3)-N3)-OH CAS No. 1831059-64-3

Boc-L-Tyr(PEG(3)-N3)-OH

Cat. No.: B2734373
CAS No.: 1831059-64-3
M. Wt: 438.481
InChI Key: AUSAOIRHJVEPQZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Tyr(PEG(3)-N3)-OH: is a compound that combines the tert-butyloxycarbonyl (Boc) protected form of L-tyrosine with a polyethylene glycol (PEG) linker and an azide group. This compound is often used in peptide synthesis and bioconjugation due to its unique properties, which include enhanced solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Tyr(PEG(3)-N3)-OH typically involves the following steps:

    Protection of L-Tyrosine: The amino group of L-tyrosine is protected using tert-butyloxycarbonyl (Boc) to form Boc-L-Tyrosine.

    PEGylation: The Boc-L-Tyrosine is then reacted with a polyethylene glycol (PEG) linker, which is often activated with a suitable leaving group such as a tosyl or mesyl group.

    Azidation: The terminal hydroxyl group of the PEG linker is converted to an azide group using reagents like sodium azide in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of L-tyrosine are protected with Boc groups.

    PEGylation and Azidation: The PEGylation and azidation steps are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azide group in Boc-L-Tyr(PEG(3)-N3)-OH can undergo substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.

    Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc protecting group.

Major Products:

    Triazoles: Formed from the reaction of the azide group with alkynes.

    Deprotected Tyrosine Derivatives: Resulting from the removal of the Boc group.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-L-Tyr(PEG(3)-N3)-OH is used in solid-phase peptide synthesis to introduce PEG linkers and azide groups into peptides.

Biology:

    Bioconjugation: The azide group allows for the attachment of various biomolecules through click chemistry, facilitating the study of protein interactions and cellular processes.

Medicine:

    Drug Delivery: The PEG linker enhances the solubility and stability of peptide-based drugs, improving their pharmacokinetic properties.

Industry:

    Material Science: Used in the development of PEGylated materials with specific functional groups for various industrial applications.

Mechanism of Action

Mechanism:

    Azide Group Reactivity: The azide group in Boc-L-Tyr(PEG(3)-N3)-OH is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages.

    Boc Group Protection: The Boc group protects the amino group of L-tyrosine during synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.

Molecular Targets and Pathways:

    Protein Conjugation: The compound can be used to modify proteins, targeting specific amino acid residues and facilitating the study of protein function and interactions.

Comparison with Similar Compounds

    Boc-L-Tyr(PEG(2)-N3)-OH: Similar structure but with a shorter PEG linker.

    Fmoc-L-Tyr(PEG(3)-N3)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc.

    Boc-L-Tyr(PEG(3)-NH2)-OH: Contains an amine group instead of an azide group.

Uniqueness:

    PEG Linker Length: The PEG(3) linker provides a balance between solubility and flexibility, making Boc-L-Tyr(PEG(3)-N3)-OH particularly useful in bioconjugation.

    Azide Group: The presence of the azide group allows for versatile click chemistry applications, distinguishing it from similar compounds with different functional groups.

Properties

IUPAC Name

(2S)-3-[4-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O7/c1-20(2,3)31-19(27)23-17(18(25)26)14-15-4-6-16(7-5-15)30-13-12-29-11-10-28-9-8-22-24-21/h4-7,17H,8-14H2,1-3H3,(H,23,27)(H,25,26)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSAOIRHJVEPQZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCOCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCOCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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